molecular formula C10H17NO3 B2539513 Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2287330-66-7

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate

Cat. No. B2539513
CAS RN: 2287330-66-7
M. Wt: 199.25
InChI Key: AXXRCMJCJAUYSZ-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate, also known as Etifoxine, is a synthetic molecule that has been used as an anxiolytic agent in some European countries for over 30 years. Etifoxine is a non-benzodiazepine compound that has been shown to have anxiolytic and neuroprotective effects. It has been the subject of many scientific studies, which have investigated its mechanisms of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is not fully understood. It has been suggested that it may act on the GABA(A) receptor, which is involved in the regulation of anxiety. It has also been suggested that it may act on the sigma-1 receptor, which is involved in the regulation of pain, anxiety, and depression.
Biochemical and Physiological Effects
Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of GABA, which is an inhibitory neurotransmitter that is involved in the regulation of anxiety. It has also been shown to decrease the release of glutamate, which is an excitatory neurotransmitter that is involved in the regulation of anxiety. Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has also been shown to have antioxidant effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has a number of advantages and limitations for lab experiments. One advantage is that it has been shown to have anxiolytic effects in animal models, which makes it a useful tool for investigating the mechanisms of anxiety. Another advantage is that it has been shown to have neuroprotective effects, which makes it a useful tool for investigating the mechanisms of neurodegenerative diseases. One limitation is that its exact mechanism of action is not fully understood, which makes it difficult to interpret some of the results of lab experiments.

Future Directions

There are a number of future directions for research on Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate. One direction is to investigate its potential therapeutic applications in the treatment of anxiety disorders and neurodegenerative diseases. Another direction is to investigate its mechanisms of action in more detail, particularly its interactions with the GABA(A) and sigma-1 receptors. Finally, future research could investigate the potential side effects of Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate and its safety profile in humans.

Synthesis Methods

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-methylfuran with ethylene oxide to form 2-(2-hydroxyethoxy)-2-methylfuran. This compound is then reacted with chloroacetic acid to form ethyl 2-(2-hydroxyethoxy)-2-methyl-4-oxobutanoate. The final step involves the reaction of this compound with ammonia to form Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate.

Scientific Research Applications

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has been the subject of many scientific studies, which have investigated its potential therapeutic applications. It has been shown to have anxiolytic effects in animal models and in human studies. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-13-8(12)9-3-4-10(5-9,6-11)14-7-9/h2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXRCMJCJAUYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(C1)(OC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate

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